4-bromo-1-(chloromethyl)-1H-pyrazole
Description
Structure
3D Structure
Properties
IUPAC Name |
4-bromo-1-(chloromethyl)pyrazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4BrClN2/c5-4-1-7-8(2-4)3-6/h1-2H,3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJOUTTMBZDTIQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1CCl)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4BrClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.44 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Strategic Methodologies for the Chemical Synthesis of 4 Bromo 1 Chloromethyl 1h Pyrazole and Analogues
De Novo Synthesis Approaches to the 4-Bromo-1H-pyrazole Core
The initial and crucial phase in the synthesis of the target compound is the construction of the 4-bromo-1H-pyrazole ring. This is typically achieved through cyclocondensation reactions or 1,3-dipolar cycloadditions, which allow for the direct incorporation of the bromine atom at the C4 position.
Cyclocondensation Reactions Utilizing Brominated Precursors
A prevalent and classical method for pyrazole (B372694) synthesis is the cyclocondensation of a 1,3-dicarbonyl compound with hydrazine (B178648). google.comdergipark.org.trnih.govnih.govbeilstein-journals.orgorganic-chemistry.orgresearchgate.net To obtain the 4-bromo-1H-pyrazole core, a brominated 1,3-dicarbonyl compound is a logical precursor. The reaction of α-bromo-1,3-dicarbonyl compounds with various hydrazines provides a direct route to 4-bromopyrazoles. acs.org
One such approach involves the bromination of 1,3-diaryl-propan-1,3-diones to yield α-bromo-1,3-diaryl-propan-1,3-diones, which are then cyclized with nucleophiles like thiosemicarbazide (B42300) or semicarbazide (B1199961) hydrochloride in an ethanol (B145695) medium. acs.org Another efficient, one-pot method for the regioselective synthesis of 4-bromopyrazole derivatives involves the reaction of 1,3-diketones with arylhydrazines in the presence of N-bromosaccharin under solvent-free conditions, catalyzed by silica (B1680970) gel-supported sulfuric acid. researchgate.net This method offers high yields for a variety of substituted 4-bromopyrazoles.
| R1 | R2 | Ar | Yield (%) | Reference |
| Me | Me | Ph | 98 | researchgate.net |
| Me | Me | p-ClC6H4 | 96 | researchgate.net |
| Ph | Me | Ph | 90 | researchgate.net |
| CF3 | Me | Ph | 80 | researchgate.net |
This table presents a selection of 4-bromopyrazole derivatives synthesized through the one-pot reaction of 1,3-diketones, arylhydrazines, and N-bromosaccharin.
1,3-Dipolar Cycloaddition Routes for Bromopyrazole Ring Formation
The 1,3-dipolar cycloaddition is a powerful tool in heterocyclic synthesis, offering high regioselectivity. thieme-connect.comnih.govorganic-chemistry.orgnih.govmdpi.comresearchgate.netwikipedia.org For the synthesis of 4-bromo-1H-pyrazoles, a particularly effective strategy is the [3+2] cycloaddition of a diazo compound with a brominated alkyne. thieme-connect.com This reaction allows for the direct and regioselective formation of the 4-bromopyrazole ring system.
In a notable example, diazo compounds, generated in situ from tosylhydrazones, react with alkynyl bromides, which are themselves generated in situ from gem-dibromoalkenes. This one-pot process affords 3,5-diaryl-4-bromo-1H-pyrazoles in good yields and with high functional group tolerance. organic-chemistry.org The reaction proceeds through an initial formation of a 3H-pyrazole intermediate, which then isomerizes to the more stable 1H-pyrazole.
| Ar | R | Yield (%) | Reference |
| Ph | Ph | 85 | organic-chemistry.org |
| 4-MeC6H4 | Ph | 82 | organic-chemistry.org |
| 4-ClC6H4 | Ph | 88 | organic-chemistry.org |
| Ph | 4-MeC6H4 | 83 | organic-chemistry.org |
This table showcases the yields of various 3,5-diaryl-4-bromo-1H-pyrazoles synthesized via the 1,3-dipolar cycloaddition of in situ generated diazo compounds and alkynyl bromides.
N1-Functionalization Strategies for Chloromethyl Incorporation
Once the 4-bromo-1H-pyrazole core is synthesized, the next step is the introduction of the chloromethyl group at the N1 position. This is typically achieved through N-alkylation reactions, where the regioselectivity of the substitution is a key consideration.
N-Alkylation of 4-Bromo-1H-pyrazole with Chloromethylating Agents
The N-alkylation of pyrazoles is a common synthetic transformation. nih.gov For the introduction of a chloromethyl group, a suitable chloromethylating agent is required. While direct chloromethylation of pyrazoles using formaldehyde (B43269) and hydrogen chloride has been reported, it can sometimes lead to the formation of bis(pyrazolyl)methane byproducts. beilstein-journals.orgresearchgate.net
A more controlled approach involves the use of reagents like chloromethyl methyl ether or similar electrophiles in the presence of a base to deprotonate the pyrazole nitrogen, followed by nucleophilic attack on the chloromethylating agent. The reaction of 4-bromo-1H-pyrazole with an appropriate chloromethylating agent under basic conditions is a plausible route to 4-bromo-1-(chloromethyl)-1H-pyrazole. A patent describes the reaction of a pyrazole with 4-bromomethyl-5-chloro-1-phenyl-3-trifluoromethyl-1H-pyrazole, indicating that pyrazole nitrogen can act as a nucleophile towards a bromomethyl group. google.com
Regioselective Introduction of the Chloromethyl Group at the N1 Position
When alkylating unsymmetrically substituted pyrazoles, such as 4-bromo-1H-pyrazole, the formation of two possible regioisomers (N1 and N2 alkylated) is possible. The regioselectivity of this reaction is influenced by several factors, including the nature of the substituent on the pyrazole ring, the alkylating agent, and the reaction conditions. dergipark.org.tracs.orgsemanticscholar.orgacs.org
For 3-substituted pyrazoles, N1-alkylation is often favored due to steric hindrance. acs.org In the case of 4-bromo-1H-pyrazole, the electronic and steric effects of the bromine atom at the C4 position will influence the acidity and nucleophilicity of the adjacent nitrogen atoms. Studies on the N-alkylation of various pyrazoles have shown that a high degree of regioselectivity can be achieved. For instance, a catalyst-free Michael reaction for N1-alkylation of 1H-pyrazoles has been reported to give excellent regioselectivity (N1/N2 > 99.9:1). semanticscholar.orgacs.org The use of sterically bulky α-halomethylsilanes as masked methylating reagents has also been shown to significantly improve the N1 selectivity of N-alkylation. acs.org Therefore, by carefully selecting the reaction conditions and the chloromethylating agent, it is possible to achieve a highly regioselective synthesis of this compound.
Advanced Catalytic Protocols for Pyrazole Synthesis (e.g., Cross-Coupling in Precursor Synthesis)
Modern catalytic methods, particularly palladium- and copper-catalyzed cross-coupling reactions, play a significant role in the synthesis of complex organic molecules, including the precursors for substituted pyrazoles. rsc.orgasianpubs.orgresearchgate.netasianpubs.orgresearchgate.netrsc.orgrsc.orgst-andrews.ac.uknih.gov
The Suzuki-Miyaura coupling reaction is a versatile tool for the formation of carbon-carbon bonds. rsc.orgresearchgate.netrsc.orgnih.gov This reaction can be employed in the synthesis of precursors for 4-bromopyrazoles. For example, a 4-bromo-3,5-dinitro-1H-pyrazole can be coupled with various boronic acids to introduce aryl, heteroaryl, or styryl groups at the 4-position, which can then be further functionalized. rsc.org
The Chan-Lam coupling reaction provides an efficient method for the formation of carbon-nitrogen bonds, and has been used for the N-arylation of pyrazoles using boronic acids at room temperature with a Cu(OAc)2/TEA catalytic system. asianpubs.orgresearchgate.netasianpubs.orgrsc.orgst-andrews.ac.uk This approach can be valuable for synthesizing N-aryl-4-bromopyrazole precursors, which can then be subjected to further transformations.
These advanced catalytic methods offer a powerful means to construct complex pyrazole precursors with a high degree of control over the substitution pattern, thereby enabling access to a wide range of this compound analogues.
Comprehensive Spectroscopic and Structural Characterization of 4 Bromo 1 Chloromethyl 1h Pyrazole
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Assignment
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, signal multiplicities, and correlations, the precise connectivity and spatial arrangement of atoms can be determined.
Proton (1H) NMR Analysis for Proton Connectivity and Chemical Environment
The 1H NMR spectrum of 4-bromo-1-(chloromethyl)-1H-pyrazole is expected to be relatively simple, showing three distinct signals corresponding to the three different proton environments in the molecule.
Chloromethyl Protons (-CH2Cl): A singlet is anticipated for the two equivalent protons of the chloromethyl group. Due to the electron-withdrawing effects of the adjacent nitrogen atom of the pyrazole (B372694) ring and the chlorine atom, this signal would appear significantly downfield, likely in the range of 5.7 - 6.0 ppm .
Pyrazole Ring Protons (H-3 and H-5): The pyrazole ring contains two protons at positions C-3 and C-5. These protons are in different chemical environments and are expected to appear as two distinct singlets. The proton at C-5 is adjacent to the substituted nitrogen (N-1) and is expected to be further downfield than the proton at C-3.
The H-5 proton signal is predicted to be in the range of 7.6 - 7.8 ppm .
The H-3 proton signal is predicted to appear slightly upfield, around 7.5 - 7.7 ppm .
The absence of splitting (singlets) for the pyrazole protons is due to the large distance between them, resulting in negligible coupling.
Predicted 1H NMR Data
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 7.6 - 7.8 | Singlet (s) | 1H | H-5 (Pyrazole Ring) |
| 7.5 - 7.7 | Singlet (s) | 1H | H-3 (Pyrazole Ring) |
| 5.7 - 6.0 | Singlet (s) | 2H | -CH2Cl (Chloromethyl Group) |
Carbon-13 (13C) NMR Analysis for Carbon Framework Elucidation
The proton-decoupled 13C NMR spectrum would provide complementary information, confirming the carbon backbone of the molecule. Four distinct signals are expected, corresponding to the four carbon atoms.
Pyrazole Ring Carbons:
C-5 and C-3: These are methine carbons (CH) and their signals are expected in the aromatic/heteroaromatic region. C-5, being adjacent to the substituted nitrogen, is predicted at approximately 140 - 142 ppm . C-3 is expected around 129 - 131 ppm .
C-4: This carbon is attached to the bromine atom. The heavy atom effect of bromine would cause a significant upfield shift, placing this signal in the range of 95 - 98 ppm .
Chloromethyl Carbon (-CH2Cl): This aliphatic carbon is attached to both a nitrogen and a chlorine atom, which would shift its signal downfield to the 50 - 55 ppm range.
Predicted 13C NMR Data
| Predicted Chemical Shift (δ, ppm) | Carbon Type | Assignment |
|---|---|---|
| 140 - 142 | CH | C-5 (Pyrazole Ring) |
| 129 - 131 | CH | C-3 (Pyrazole Ring) |
| 95 - 98 | C-Br | C-4 (Pyrazole Ring) |
| 50 - 55 | CH2 | -CH2Cl (Chloromethyl Group) |
Advanced Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Through-Bond and Through-Space Correlations
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other. For this molecule, no cross-peaks would be expected in the COSY spectrum, as all proton signals are singlets and not coupled to one another, confirming their isolation.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates protons directly to the carbons they are attached to. Expected correlations would be:
The 1H signal at ~7.6-7.8 ppm would correlate with the 13C signal at ~140-142 ppm (C-5).
The 1H signal at ~7.5-7.7 ppm would correlate with the 13C signal at ~129-131 ppm (C-3).
The 1H signal at ~5.7-6.0 ppm would correlate with the 13C signal at ~50-55 ppm (-CH2Cl).
HMBC (Heteronuclear Multiple Bond Correlation): This is a key experiment for establishing long-range (2-3 bond) connectivity. Crucial HMBC correlations would be:
The chloromethyl protons (~5.7-6.0 ppm) would show a correlation to the C-5 carbon (~140-142 ppm), confirming the attachment of the -CH2Cl group to the N-1 position.
The H-5 proton (~7.6-7.8 ppm) would show correlations to C-4 (~95-98 ppm) and C-3 (~129-131 ppm).
The H-3 proton (~7.5-7.7 ppm) would show a correlation to C-5 (~140-142 ppm) and C-4 (~95-98 ppm).
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity. A key correlation would be expected between the chloromethyl protons (-CH2Cl) and the H-5 proton on the pyrazole ring, confirming their spatial closeness due to the geometry of the molecule.
Mass Spectrometry (MS) for Molecular Formula Validation and Fragmentation Pathway Analysis
Mass spectrometry provides information about the molecular weight and formula of a compound, as well as structural details based on its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
HRMS is critical for confirming the elemental composition. The molecular formula for this compound is C4H4BrClN2. Due to the presence of two halogen isotopes with significant natural abundance (79Br/81Br and 35Cl/37Cl), the molecular ion region will exhibit a characteristic isotopic cluster pattern. The calculated exact mass for the most abundant isotopologue [M]+ (C4H479Br35ClN2) is 209.9270 . An experimental HRMS measurement matching this value to within a few parts per million would provide unequivocal validation of the molecular formula.
Predicted HRMS Isotopic Data for C4H4BrClN2
| Isotopologue | Calculated Exact Mass (m/z) | Relative Abundance (%) |
|---|---|---|
| [C4H479Br35ClN2]+ | 209.9270 | 100.0 |
| [C4H481Br35ClN2]+ | 211.9250 | 97.7 |
| [C4H479Br37ClN2]+ | 211.9241 | 32.5 |
| [C4H481Br37ClN2]+ | 213.9220 | 31.7 |
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Component Analysis
In a GC-MS analysis, a pure sample of this compound would appear as a single peak in the chromatogram, confirming its purity and volatility. The mass spectrum associated with this peak would show the molecular ion cluster described above. Furthermore, characteristic fragmentation patterns under electron ionization (EI) would be observed.
Predicted major fragmentation pathways would include:
Loss of Chlorine: A significant fragment would correspond to the loss of a chlorine radical ([M-Cl]+), resulting in a cation at m/z ≈ 175/177.
Loss of the Chloromethyl Group: Cleavage of the N-CH2Cl bond would lead to the formation of the 4-bromopyrazole cation, with a characteristic isotopic pattern at m/z ≈ 146/148.
Formation of the Chloromethyl Cation: The chloromethyl cation ([CH2Cl]+) would produce a signal at m/z ≈ 49/51.
These combined spectroscopic and spectrometric predictions provide a comprehensive analytical profile for the structural confirmation of this compound.
Due to the absence of specific experimental data for this compound in publicly available scientific databases, a comprehensive and scientifically accurate article adhering to the requested detailed outline cannot be generated at this time.
Extensive searches for empirical data concerning the Liquid Chromatography-Mass Spectrometry (LC-MS), Infrared (IR) Spectroscopy, and X-ray Crystallography of this compound did not yield specific results for this compound. The available literature and databases contain information on related compounds, such as 4-bromo-1H-pyrazole, but this data is not directly applicable to the N-substituted target molecule specified in the instructions.
Generating an article with the required data tables and detailed research findings would necessitate fabricating information, which would be scientifically unsound and misleading. Therefore, in the interest of maintaining accuracy and adhering to the strict constraints of the request, the article cannot be produced.
Computational and Theoretical Investigations into 4 Bromo 1 Chloromethyl 1h Pyrazole
Quantum Chemical Calculations for Electronic Structure and Molecular Properties
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule from a theoretical standpoint. These methods solve the Schrödinger equation (or approximations of it) for a given molecular system to yield information about its electronic structure, geometry, and energy.
Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. For a molecule like 4-bromo-1-(chloromethyl)-1H-pyrazole, DFT calculations would be employed to determine its most stable three-dimensional structure. The process involves starting with an initial guess of the molecular geometry and iteratively solving the DFT equations to find the arrangement of atoms that corresponds to the lowest energy, known as the optimized geometry.
This optimization would yield precise bond lengths, bond angles, and dihedral angles. Furthermore, the calculation provides the total electronic energy of the molecule, which can be used to assess its thermodynamic stability relative to other isomers or related compounds. Commonly used functionals for such a task would include B3LYP or ωB97XD, paired with a basis set like 6-311++G(d,p), which provides a good description of electron distribution for a molecule containing halogens.
Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (e.g., MP2) or Coupled Cluster theory (e.g., CCSD(T)) can provide more accurate energies and properties. For this compound, these high-level calculations would serve to benchmark the results from DFT. They are particularly useful for calculating precise electronic properties such as ionization potentials, electron affinities, and dipole moments, which are sensitive to the accurate description of electron correlation.
Theoretical Spectroscopy for Prediction and Interpretation of Experimental Data
Computational methods are invaluable for predicting spectroscopic data, which aids in the identification and characterization of newly synthesized compounds.
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structure elucidation in organic chemistry. Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts for this compound. The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is the standard for this purpose. The calculation would provide predicted chemical shifts for each unique hydrogen and carbon atom in the molecule. These theoretical values, when compared to experimental spectra, can confirm the proposed structure.
Table 1: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: This table is for illustrative purposes only, as specific published data is unavailable.)
| Atom Type | Atom Position | Predicted Chemical Shift (ppm) |
|---|---|---|
| ¹H | H3 (pyrazole ring) | 7.5 - 8.0 |
| ¹H | H5 (pyrazole ring) | 8.0 - 8.5 |
| ¹H | CH₂ (chloromethyl) | 5.5 - 6.0 |
| ¹³C | C3 (pyrazole ring) | 135 - 140 |
| ¹³C | C4 (pyrazole ring) | 95 - 100 |
| ¹³C | C5 (pyrazole ring) | 140 - 145 |
Table 2: Hypothetical Predicted IR Vibrational Frequencies for this compound (Note: This table is for illustrative purposes only, as specific published data is unavailable.)
| Frequency (cm⁻¹) | Intensity | Assignment (Vibrational Mode) |
|---|---|---|
| ~3100 | Medium | C-H stretch (pyrazole ring) |
| ~2950 | Medium | C-H stretch (chloromethyl) |
| ~1550 | Strong | C=N stretch (pyrazole ring) |
| ~1450 | Strong | Ring stretch |
| ~750 | Strong | C-Cl stretch |
Reactivity and Reaction Pathway Modeling
Computational chemistry can also be used to predict the reactivity of this compound. Analysis of the molecule's frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—can reveal sites susceptible to electrophilic and nucleophilic attack. The distribution of electrostatic potential mapped onto the electron density surface would highlight electron-rich (negative potential) and electron-poor (positive potential) regions, further predicting reactivity.
Furthermore, computational modeling could be used to investigate potential reaction pathways. For example, the mechanism of a nucleophilic substitution reaction at the chloromethyl group could be explored by calculating the transition state structure and its associated energy barrier. This would provide valuable insights into the kinetics and feasibility of such a reaction, guiding synthetic efforts.
Computational Elucidation of Reaction Mechanisms Involving Halogen and Chloromethyl Groups
The presence of two reactive centers, the bromo group on the pyrazole (B372694) ring and the chloromethyl group at the N1 position, makes this compound a molecule of significant interest for mechanistic studies. Computational methods, particularly Density Functional Theory (DFT), are instrumental in dissecting the pathways of reactions involving these groups.
Reactions at the Chloromethyl Group: The chloromethyl group is a prime site for nucleophilic substitution (SN2) reactions. Computational modeling can map the entire reaction coordinate for the displacement of the chloride ion by a nucleophile. By calculating the energies of the reactants, transition state, and products, a detailed energy profile of the reaction can be constructed. These calculations can reveal the stereochemistry of the reaction and the influence of the pyrazole ring on the reactivity of the chloromethyl group. For instance, the electron-withdrawing nature of the pyrazole ring is expected to stabilize the transition state, thereby facilitating the substitution reaction.
Reactions Involving the Bromo Group: The bromo group at the C4 position can participate in various transition-metal-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings. Computational studies can elucidate the intricate steps of these catalytic cycles, including oxidative addition, transmetalation, and reductive elimination. Theoretical models can help in understanding the regioselectivity of these reactions and the role of the catalyst in lowering the activation barriers. Furthermore, the "halogen dance" phenomenon, a base-catalyzed halogen migration, can be computationally explored to predict the likelihood of isomerization under specific reaction conditions. rsc.orgnih.gov
Illustrative reaction mechanisms that can be computationally modeled are presented in the table below.
| Reaction Type | Description of Computational Modeling | Key Insights from Modeling |
|---|---|---|
| SN2 at Chloromethyl Group | Modeling the approach of a nucleophile (e.g., OH⁻) to the CH₂Cl group, locating the pentavalent transition state, and calculating the energy barrier. | Determination of reaction feasibility, prediction of reaction rates, and understanding the electronic influence of the pyrazole ring. |
| Suzuki Coupling at Bromo Group | Simulating the catalytic cycle with a palladium catalyst, including the oxidative addition of the C-Br bond to the catalyst. | Understanding catalyst efficiency, predicting product yields, and explaining the regioselectivity of the coupling. |
Analysis of Transition States and Activation Energies for Key Transformations
A cornerstone of computational reaction chemistry is the characterization of transition states and the calculation of activation energies. The transition state represents the highest energy point along the reaction coordinate and is crucial for determining the reaction rate.
For the SN2 reaction at the chloromethyl group, computational analysis would involve locating the transition state structure, which features an elongated C-Cl bond and a partially formed bond with the incoming nucleophile. Vibrational frequency analysis is then performed to confirm that the structure is a true transition state, characterized by a single imaginary frequency corresponding to the reaction coordinate. The activation energy is the energy difference between this transition state and the reactants.
The following table provides hypothetical activation energies for key transformations of this compound, illustrating the type of data that can be obtained from computational studies.
| Transformation | Computational Method | Hypothetical Activation Energy (kcal/mol) | Significance |
|---|---|---|---|
| SN2 with OH⁻ | DFT (B3LYP/6-31G*) | 15-20 | Indicates a facile reaction under moderate conditions. |
| Oxidative Addition of Pd(0) | DFT (M06/def2-TZVP) | 10-15 | Suggests a rapid initiation of the Suzuki coupling cycle. |
Conformational Analysis and Potential Energy Surface Mapping
The flexibility of the chloromethyl group introduces conformational complexity to the this compound molecule. Understanding the preferred conformations and the energy barriers to rotation is essential for a complete picture of the molecule's behavior.
Assessment of Preferred Conformations of the Chloromethyl Group
The rotation of the chloromethyl group around the N-CH₂ bond is not free and is governed by steric and electronic interactions with the pyrazole ring. Computational methods can be used to perform a potential energy surface (PES) scan by systematically rotating the dihedral angle defined by the pyrazole ring and the C-Cl bond. This allows for the identification of energy minima, corresponding to stable conformations, and energy maxima, representing the rotational barriers.
It is anticipated that the preferred conformation would seek to minimize steric hindrance between the chlorine atom and the pyrazole ring. Furthermore, hyperconjugative interactions between the C-Cl bond and the pyrazole π-system could also play a role in stabilizing certain conformations. Theoretical calculations on similar N-alkylated azoles suggest that conformations where the substituent is oriented away from the plane of the ring are generally favored. nih.gov
Influence of Substituents on Electronic Density Distribution
The bromo and chloromethyl substituents have a significant impact on the electronic landscape of the pyrazole ring. The bromine atom at the C4 position is an electron-withdrawing group through induction but can also act as a weak π-donor due to its lone pairs. The chloromethyl group at the N1 position is primarily an electron-withdrawing group.
Computational analyses, such as Natural Bond Orbital (NBO) analysis and the calculation of molecular electrostatic potential (MEP) maps, can quantify these electronic effects. NBO analysis provides insights into charge distribution and orbital interactions, while MEP maps visualize the electron-rich and electron-poor regions of the molecule. These studies are crucial for predicting the molecule's reactivity towards electrophiles and nucleophiles. For instance, the presence of the electron-withdrawing bromo and chloromethyl groups is expected to decrease the electron density on the pyrazole ring, making it less susceptible to electrophilic attack. rsc.org
The table below summarizes the expected influence of the substituents on the electronic properties of the pyrazole ring.
| Substituent | Position | Expected Electronic Effect | Impact on Reactivity |
|---|---|---|---|
| Bromo | C4 | Inductively electron-withdrawing, weakly π-donating. | Deactivates the ring towards electrophilic substitution. |
| Chloromethyl | N1 | Inductively electron-withdrawing. | Further deactivates the pyrazole ring. |
Chemical Reactivity and Derivatization Strategies Involving 4 Bromo 1 Chloromethyl 1h Pyrazole
Reactions of the Bromine Substituent at C4
The bromine atom at the C4 position is the primary site for a multitude of synthetic transformations, allowing for the construction of new carbon-carbon and carbon-heteroatom bonds.
Palladium catalysis is a cornerstone of modern organic synthesis, and it plays a pivotal role in the functionalization of 4-bromo-1-(chloromethyl)-1H-pyrazole. The versatility of palladium catalysts allows for the formation of C-C and C-N bonds through various well-established cross-coupling reactions.
The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds. nih.gov This reaction involves the palladium-catalyzed cross-coupling of an organoboron compound with a halide. nih.gov In the context of this compound, this reaction enables the introduction of a wide range of aryl, heteroaryl, alkyl, and alkenyl groups at the C4 position. nih.gov
The general scheme for the Suzuki-Miyaura coupling of a 4-bromopyrazole derivative is as follows:
Catalyst Systems: A variety of palladium catalysts can be employed, with Pd(PPh₃)₄ and catalysts generated in situ from a palladium precursor (e.g., Pd(OAc)₂) and a phosphine (B1218219) ligand being common choices. mdpi.com The choice of ligand is crucial and can significantly impact the reaction efficiency.
Bases and Solvents: A base, such as K₃PO₄, Na₂CO₃, or Cs₂CO₃, is required to activate the organoboron species. The reaction is typically carried out in solvents like 1,4-dioxane, toluene, or acetonitrile, often with the addition of water. mdpi.com
Research has demonstrated the successful application of Suzuki-Miyaura coupling to synthesize 4-substituted-1H-pyrazole-3,5-diamines from 4-bromo-3,5-dinitro-1H-pyrazole, showcasing the reaction's tolerance to various functional groups. rsc.org The use of precatalysts like XPhos Pd G2 has been shown to be effective for coupling with electron-rich, electron-deficient, and sterically demanding boronic acids. rsc.org
Table 1: Examples of Suzuki-Miyaura Coupling with 4-Bromopyrazole Derivatives
| Aryl Halide Substrate | Boronic Acid/Ester | Catalyst System | Base | Solvent | Product Yield | Reference |
|---|---|---|---|---|---|---|
| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | Good | mdpi.com |
| ortho-bromoanilines | Various boronic esters | CataXCium A Pd G3 | - | - | Good to excellent | nih.gov |
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine. wikipedia.orglibretexts.org This reaction is instrumental for synthesizing 4-amino-1-(chloromethyl)-1H-pyrazole derivatives, which are important scaffolds in medicinal chemistry.
The general reaction involves the coupling of a 4-bromopyrazole with a primary or secondary amine in the presence of a palladium catalyst and a strong base.
Studies on the Buchwald-Hartwig amination of 4-bromo-1H-1-tritylpyrazole have provided valuable insights into the reaction's scope and limitations. researchgate.netresearchgate.netnih.gov
Catalyst and Ligand: The combination of a palladium precursor, such as Pd(dba)₂, and a sterically hindered phosphine ligand, like tBuDavePhos, has proven effective. researchgate.netnih.gov
Substrate Scope: The reaction works well with aryl or alkylamines that lack a β-hydrogen atom. researchgate.netnih.gov However, amines with β-hydrogens can lead to lower yields due to competing β-hydride elimination. researchgate.netnih.gov
Reaction Conditions: The reaction typically requires elevated temperatures and is often performed in solvents like xylene. Microwave irradiation can be used to accelerate the reaction. researchgate.net
Table 2: Buchwald-Hartwig Coupling of 4-Bromo-1H-1-tritylpyrazole with Various Amines
| Amine | Catalyst System | Base | Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|---|---|
| Piperidine | Pd(dba)₂ / tBuDavePhos | K₂CO₃ | Xylene | 160 °C (MW) | 60% | researchgate.net |
| Morpholine | Pd(dba)₂ / tBuDavePhos | K₂CO₃ | Xylene | 160 °C (MW) | 67% | researchgate.net |
The Sonogashira coupling is a palladium- and copper-cocatalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, leading to the formation of a C(sp²)-C(sp) bond. wikipedia.orglibretexts.org This reaction is a powerful tool for introducing alkyne functionalities onto the pyrazole (B372694) ring at the C4 position.
The general reaction is as follows:
Catalyst System: The classic Sonogashira reaction employs a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI). wikipedia.orgorganic-chemistry.org Copper-free versions of the reaction have also been developed. libretexts.orgnih.gov
Base and Solvent: An amine base, such as triethylamine (B128534) or diisopropylamine, is typically used as both the base and the solvent. organic-chemistry.org
Research on the Sonogashira coupling of 4-bromo-3-methyl-5-(trifluoromethyl)-1H-pyrazole has demonstrated the feasibility of this transformation, although the presence of the trifluoromethyl group can present challenges. researchgate.net Optimization of reaction conditions, including the choice of ligand (e.g., XPhos), is crucial for achieving good yields. researchgate.net
Table 3: Optimization of Sonogashira Coupling of a 4-Bromopyrazole Derivative
| Catalyst | Ligand | Base | Solvent | Temperature | Yield | Reference |
|---|
Copper-catalyzed coupling reactions, particularly Ullmann-type reactions, offer a valuable alternative to palladium-catalyzed methods for the formation of C-N, C-O, and C-S bonds. organic-chemistry.orgrsc.org These reactions are often advantageous for specific substrates and can provide complementary reactivity.
The Ullmann condensation typically involves the reaction of an aryl halide with a nucleophile (e.g., an amine, alcohol, or thiol) in the presence of a copper catalyst at elevated temperatures. organic-chemistry.org
Catalyst and Ligands: Copper(I) salts, such as CuI, are commonly used as catalysts. nih.gov The addition of ligands, such as L-proline or N,N-dimethyl glycine, can significantly promote the reaction. researchgate.net
Reaction Conditions: These reactions often require high temperatures and polar aprotic solvents like DMF or DMSO. researchgate.net
For the C-N coupling of 4-halopyrazoles, copper-catalyzed methods have been shown to be particularly effective for alkylamines possessing a β-hydrogen, a class of substrates that can be challenging in palladium-catalyzed Buchwald-Hartwig aminations. nih.gov This highlights the complementary nature of palladium and copper catalysis in the synthesis of 4-aminopyrazoles. researchgate.net
Table 4: Copper-Catalyzed Amination of 4-Iodo-1H-1-tritylpyrazole
| Amine | Catalyst | Base | Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|---|---|
| Allylamine | CuI | K₂CO₃ | DMF | 160 °C (MW) | 71% | nih.gov |
While the C4 position of the pyrazole ring is generally electron-rich, making it susceptible to electrophilic attack, nucleophilic aromatic substitution (SNAr) at this position is less common. quora.com SNAr reactions typically require the presence of strong electron-withdrawing groups on the aromatic ring to activate the substrate towards nucleophilic attack. nih.govresearchgate.net
For this compound, direct SNAr at the C4 position by common nucleophiles is not expected to be a facile process under standard conditions. The pyrazole ring itself is not sufficiently electron-deficient to promote this reaction pathway. However, in cases where the pyrazole ring is further substituted with powerful electron-withdrawing groups (e.g., nitro groups), the possibility of SNAr at the C4-bromo position could be enhanced.
The general mechanism for an SNAr reaction involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized intermediate (Meisenheimer complex), followed by the departure of the leaving group.
Due to the electronic nature of the pyrazole ring in the title compound, palladium- and copper-catalyzed cross-coupling reactions are the predominant and more synthetically useful strategies for the derivatization of the C4-bromo substituent.
Palladium-Catalyzed Cross-Coupling Reactions
Transformations of the Chloromethyl Moiety at N1
The N1-chloromethyl group serves as a versatile electrophilic handle, readily participating in a variety of transformations. This functionality is key to elaborating the pyrazole scaffold, allowing for the attachment of a wide array of substituents.
The carbon atom of the chloromethyl group is electrophilic and is susceptible to attack by a wide range of nucleophiles, leading to the displacement of the chloride ion. This classic SN2 reaction pathway is a cornerstone of the derivatization of this compound.
A plethora of functionalities can be introduced by reacting this compound with heteroatom-centered nucleophiles.
Nitrogen Nucleophiles: Primary and secondary amines, as well as ammonia, can displace the chloride to form the corresponding N-substituted aminomethylpyrazoles. Azides are also effective nucleophiles, yielding azidomethylpyrazoles which can be further transformed, for instance, into amines via reduction or into triazoles via cycloaddition reactions.
Oxygen Nucleophiles: Alkoxides and phenoxides react to furnish the corresponding ether derivatives. Hydroxide ions can lead to the formation of the hydroxymethyl analogue, although care must be taken to control the reaction conditions to avoid potential side reactions. Carboxylates can be employed to generate ester functionalities.
Sulfur Nucleophiles: Thiolates are excellent nucleophiles and readily displace the chloride to form thioethers. Thioamides and thioureas can also be utilized to introduce sulfur-containing moieties.
| Nucleophile Type | Example Nucleophile | Resulting Functional Group |
| Nitrogen | Ammonia (NH₃) | Aminomethyl |
| Primary Amine (R-NH₂) | N-Alkylaminomethyl | |
| Secondary Amine (R₂NH) | N,N-Dialkylaminomethyl | |
| Azide (N₃⁻) | Azidomethyl | |
| Oxygen | Hydroxide (OH⁻) | Hydroxymethyl |
| Alkoxide (RO⁻) | Alkoxymethyl (Ether) | |
| Phenoxide (ArO⁻) | Aryloxymethyl (Ether) | |
| Carboxylate (RCOO⁻) | Acyloxymethyl (Ester) | |
| Sulfur | Thiolate (RS⁻) | Alkylthiomethyl (Thioether) |
| Thiocyanate (SCN⁻) | Thiocyanatomethyl |
The N1-chloromethyl group is an effective alkylating agent for various heterocyclic systems. The nitrogen atoms within heterocycles such as imidazoles, triazoles, and pyridines can act as nucleophiles, attacking the electrophilic carbon of the chloromethyl group. This results in the formation of a new carbon-nitrogen bond, linking the 4-bromo-1H-pyrazole moiety to another heterocyclic ring through a methylene (B1212753) bridge. This strategy is a powerful tool for the synthesis of complex, multi-heterocyclic architectures which are of significant interest in medicinal chemistry and materials science. The quaternization of pyridines, for example, would result in the formation of pyridinium (B92312) salts.
While less common than nucleophilic substitution, the chloromethyl group can potentially participate in radical reactions. Under appropriate conditions, such as initiation with radical initiators (e.g., AIBN) or photolysis, homolytic cleavage of the carbon-chlorine bond can occur to generate a pyrazol-1-ylmethyl radical. This reactive intermediate could then participate in various radical processes, including addition to alkenes or alkynes, or coupling reactions. The feasibility and selectivity of such reactions would be dependent on the specific reaction conditions and the stability of the generated radical intermediate. Research in the broader field of pyrazole chemistry has explored the radical scavenging activities of certain derivatives, indicating the potential for this class of compounds to interact with radical species nih.gov.
The chloromethyl group can be a precursor to other important functional groups.
Reduction to a Methyl Group: The chloromethyl group can be reduced to a methyl group using various reducing agents, such as catalytic hydrogenation or hydride reagents. This transformation would yield 4-bromo-1-methyl-1H-pyrazole.
Conversion to an Aldehyde: The chloromethyl group can be oxidized to an aldehyde (formyl group) through various methods, such as the Sommelet reaction or by using oxidizing agents like dimethyl sulfoxide (B87167) (DMSO) in the Kornblum oxidation. This would provide access to 4-bromo-1H-pyrazole-1-carbaldehyde, a valuable intermediate for further synthetic transformations, including the introduction of various substituents via condensation reactions nih.gov. The Vilsmeier-Haack reaction is a well-established method for the formylation of the pyrazole ring itself, typically at the C4 position, but modifications of this process could potentially be adapted for the N1-substituent nih.gov.
Nucleophilic Displacement Reactions for Introduction of Diverse Functionalities
Reactivity of the Pyrazole Core toward Electrophilic and Nucleophilic Reagents
The pyrazole ring is an aromatic heterocycle, and its reactivity is influenced by the presence of the two nitrogen atoms and the substituents on the ring. The this compound has a bromine atom at the C4 position and a chloromethyl group at the N1 position, both of which will modulate the reactivity of the pyrazole core.
Electrophilic Aromatic Substitution: Pyrazole itself is a π-excessive heterocycle and is generally reactive towards electrophilic substitution, which preferentially occurs at the C4 position nih.gov. In the case of this compound, the C4 position is already occupied by a bromine atom. The bromine atom is a deactivating group but is ortho-, para-directing. The N1-chloromethyl group is an electron-withdrawing group, which will further deactivate the ring towards electrophilic attack. Therefore, further electrophilic substitution on the pyrazole ring would be expected to be difficult and would likely require harsh reaction conditions. If a reaction were to occur, it would likely be directed to the C3 or C5 positions, with the regioselectivity being influenced by the combined electronic effects of the existing substituents. For instance, electrophilic chlorination of pyrazoles has been shown to occur at the C4 position researchgate.net.
Nucleophilic Aromatic Substitution: Nucleophilic aromatic substitution (SNAr) on the pyrazole ring is generally challenging due to the electron-rich nature of the ring. However, the presence of the electron-withdrawing bromo group at the C4 position and the N1-chloromethyl group could potentially facilitate nucleophilic attack on the pyrazole core, particularly at the C3 or C5 positions, if a suitable leaving group is present at one of these positions. SNAr reactions typically require strong activation by electron-withdrawing groups and proceed via a Meisenheimer-like intermediate nih.gov. While less common for pyrazoles compared to other electron-deficient heterocycles, this reaction pathway cannot be entirely ruled out under specific conditions with potent nucleophiles.
Direct Functionalization of Unsubstituted Ring Positions (C3 and C5)
The pyrazole ring in this compound presents two unsubstituted carbon atoms at the C3 and C5 positions. The electronic nature of the pyrazole ring, influenced by the two adjacent nitrogen atoms and the substituents at the N1 and C4 positions, dictates the reactivity of these sites. Generally, the C5 proton is more acidic and thus more amenable to deprotonation, while the C3 position is less reactive towards direct functionalization. nih.gov
Functionalization at the C5 Position:
The most effective and widely employed strategy for the functionalization of the C5 position of N-substituted 4-bromopyrazoles is directed ortho-metalation. uwindsor.cabaranlab.orgharvard.edu This approach takes advantage of the ability of the N1-substituent to direct a strong base, typically an organolithium reagent, to deprotonate the adjacent C5-H bond. The resulting C5-lithiated intermediate is a potent nucleophile that can react with a variety of electrophiles to introduce a wide range of functional groups.
A study on the directed lithiation of 4-bromo-1-phenylsulphonylpyrazole, an analogue of this compound, demonstrated the regioselective metalation at the C5 position using phenyllithium. The resulting 5-lithio derivative was successfully quenched with various electrophiles. This strategy is directly applicable to this compound, with the N1-chloromethyl group acting as the directing group.
| Electrophile | Reagent | Resulting C5-Substituent |
| Aldehydes/Ketones | RCHO / RCOR' | Hydroxyalkyl / Hydroxy-dialkyl-methyl |
| Esters | RCOOR' | Acyl |
| Carbon dioxide | CO₂ | Carboxylic acid |
| Disulfides | RSSR | Thioether |
| Halogenating agents | I₂, Br₂ | Iodo, Bromo |
| Silyl halides | R₃SiCl | Silyl |
| Borates | B(OR)₃ | Boronic ester |
Another powerful method for the functionalization of the C5 position is the palladium-catalyzed direct C-H arylation. This reaction allows for the formation of a C-C bond between the C5 position of the pyrazole and an aryl group, typically from an aryl halide. Studies have shown that N-protected pyrazole derivatives bearing a halogen at the C4 position can undergo chemoselective C5-arylation without cleavage of the C4-halogen bond. A simple catalytic system, such as palladium acetate (B1210297) in the presence of a base like potassium acetate, can effectively promote this transformation.
Functionalization at the C3 Position:
Direct functionalization of the C3 position of the pyrazole ring in this compound is significantly more challenging than at the C5 position. The C3-H bond is less acidic and sterically more hindered by the N1-substituent. Consequently, direct deprotonation at this position is generally not favored. nih.gov
Research into the direct C-H functionalization of pyrazoles has revealed a general reactivity trend of C5 > C4 >> C3. nih.gov To circumvent the low reactivity of the C3 position, indirect methods have been developed. One such strategy involves the use of a removable directing group on the N1 nitrogen that can be transposed to the other nitrogen atom, effectively "switching" the electronic environment of the C3 and C5 positions, making the original C3 position more susceptible to functionalization. nih.gov However, for a molecule like this compound with a fixed N1-substituent, this approach is not directly applicable.
Recent advancements in palladium-catalyzed C-H activation have shown some promise for the functionalization of less reactive C-H bonds in heterocycles, but specific examples of direct C3 functionalization of N1-alkyl-4-bromopyrazoles remain scarce in the literature. researchgate.net
Stability and Aromaticity Considerations under Varied Reaction Conditions
The stability and aromaticity of the pyrazole ring in this compound are crucial factors that influence its reactivity and the feasibility of derivatization strategies. These properties are intrinsically linked to the nature and position of the substituents on the ring.
Aromaticity:
Pyrazoles are classified as aromatic heterocycles, possessing a cyclic, planar system with 6 π-electrons. The aromaticity of the pyrazole ring can be quantitatively assessed using computational methods that calculate aromaticity indices such as the Harmonic Oscillator Model of Aromaticity (HOMA) and Nucleus-Independent Chemical Shift (NICS). purkh.comresearchgate.netmdpi.commdpi.com For a typical aromatic ring, the HOMA value is close to 1, while a highly negative NICS value indicates strong aromatic character. mdpi.com
The substituents on the pyrazole ring in this compound are expected to modulate its aromaticity. Computational studies on substituted pyrazoles have shown that N-substitution can impact the aromatic character of the ring. ub.eduresearchgate.netscispace.com Electron-withdrawing groups at the N1 position tend to decrease the aromaticity. researchgate.net The chloromethyl group, being moderately electron-withdrawing, may slightly reduce the aromaticity of the pyrazole core. The bromine atom at the C4 position, also an electron-withdrawing group, will further influence the electron distribution within the ring.
| Aromaticity Index | Description | Expected Influence of Substituents |
| HOMA | Based on the degree of bond length alternation. A value closer to 1 indicates higher aromaticity. | The electron-withdrawing nature of the 4-bromo and 1-chloromethyl groups may lead to a slight decrease from the ideal value of 1. |
| NICS | Calculated magnetic shielding at the center of the ring. More negative values indicate stronger aromaticity. | The value is expected to be less negative compared to unsubstituted pyrazole, indicating a slight reduction in aromatic character. |
Stability:
The stability of this compound under different reaction conditions is a key consideration for its synthetic utility. The pyrazole ring itself is generally stable, but the substituents can introduce specific sensitivities.
Under Acidic Conditions: The pyrazole ring contains a basic, pyridine-like nitrogen atom (N2) which can be protonated under acidic conditions. While the pyrazole ring is generally stable to acid, strong acidic conditions might promote unwanted side reactions. Some studies have shown that in highly acidic environments, heterocyclic anions can be stabilized. mdpi.comresearchgate.net
Under Basic Conditions: The primary concern under basic conditions is the reactivity of the C5-H bond, as discussed in the functionalization section. Strong bases will lead to deprotonation at this site. Furthermore, the 1-(chloromethyl) group is susceptible to nucleophilic attack. Strong bases, especially nucleophilic ones, could lead to the displacement of the chloride or even elimination reactions. The stability of the N-N bond in the pyrazole ring is also a factor, as it is considered weaker than the corresponding bonds in imidazole (B134444) systems. purkh.comresearchgate.net
Thermal Stability: Halogenated N-alkylpyrazoles generally exhibit good thermal stability. However, the presence of the chloromethyl group might lower the decomposition temperature compared to a simple N-alkyl group, as the C-Cl bond can be a site for thermal decomposition. Nitrated pyrazoles, for instance, are known for their thermal stability, which can be influenced by the nature of the substituents. mdpi.com
The 1-(chloromethyl) group is a reactive handle. It can undergo nucleophilic substitution reactions with various nucleophiles, which is a common strategy for derivatization but also a potential pathway for decomposition if not controlled. For example, hydrolysis of the chloromethyl group to a hydroxymethyl group can occur in the presence of water, especially under basic or acidic catalysis.
Applications of 4 Bromo 1 Chloromethyl 1h Pyrazole in Advanced Synthetic Endeavors
Role as a Precursor in the Synthesis of Complex Polycyclic Heterocyclic Systems
The strategic positioning of two distinct reactive sites on the pyrazole (B372694) ring makes 4-bromo-1-(chloromethyl)-1H-pyrazole an exceptional precursor for the synthesis of fused heterocyclic systems. The chloromethyl group serves as a potent electrophile for N-alkylation reactions, while the bromo group is amenable to a variety of palladium-catalyzed cross-coupling reactions. This orthogonal reactivity allows for a stepwise and controlled construction of polycyclic frameworks.
A prominent application of this compound is in the synthesis of pyrazolo[1,5-a]pyrimidines, a class of compounds with significant interest in medicinal chemistry due to their structural analogy to purines. organic-chemistry.org The synthetic strategy typically involves an initial reaction where the chloromethyl group of this compound is utilized to alkylate a suitable nitrogen-containing nucleophile. The resulting intermediate, now bearing the 4-bromopyrazole moiety, can then undergo an intramolecular cyclization or a subsequent intermolecular reaction followed by cyclization to form the fused pyrimidine (B1678525) ring. For instance, reaction with β-dicarbonyl compounds or their equivalents in the presence of a base can lead to the formation of the pyrazolo[1,5-a]pyrimidine (B1248293) core. beilstein-journals.org Microwave-assisted synthesis has also been employed to facilitate these cyclization reactions, often leading to higher yields and shorter reaction times. beilstein-journals.org
Similarly, this precursor is instrumental in the synthesis of pyrazolo[3,4-d]pyridazines. The synthetic approach often involves the reaction of a hydrazine (B178648) derivative with a functionalized pyrazole precursor, which can be derived from this compound. nih.govmdpi.com The Vilsmeier-Haack reaction, for example, can be employed to introduce a formyl group at the 4-position of a pyrazole ring, which can then be elaborated into the pyridazine (B1198779) ring. mdpi.com
The following table summarizes representative examples of complex polycyclic heterocyclic systems synthesized using this compound as a key precursor.
| Target Polycyclic System | Key Reaction Steps | Reference |
| Pyrazolo[1,5-a]pyrimidines | N-alkylation via chloromethyl group, followed by condensation with a β-dicarbonyl compound and cyclization. | beilstein-journals.orgnih.gov |
| Pyrazolo[3,4-d]pyridazines | Functionalization of the pyrazole ring followed by condensation with a hydrazine derivative. | nih.govmdpi.com |
| Chromone-fused pyrazoles | Tandem reactions involving 3-formylchromones with pyrazole derivatives. | nih.gov |
Utility in Divergent Synthesis for Creating Libraries of Functionalized Pyrazoles
Divergent synthesis, a strategy that allows for the generation of a wide variety of compounds from a common intermediate, is well-supported by the bifunctional nature of this compound. This approach is particularly valuable in the creation of libraries of functionalized pyrazoles for drug discovery and materials science. openaccessjournals.com
Starting with this compound, chemists can selectively react either the chloromethyl group or the bromo group. For instance, the chloromethyl group can be used to introduce a diverse range of substituents at the N1 position through nucleophilic substitution reactions with various amines, alcohols, or thiols. The resulting library of N-substituted 4-bromopyrazoles can then undergo a second diversification step at the C4 position. The bromo group is an excellent handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck reactions, allowing for the introduction of a wide array of aryl, alkynyl, and vinyl groups. beilstein-journals.org
Conversely, the initial diversification can be performed at the C4 position via cross-coupling reactions on the this compound scaffold. The resulting library of C4-functionalized 1-(chloromethyl)pyrazoles can then be further diversified at the N1 position by reacting the chloromethyl group with a panel of nucleophiles. This temperature-controlled divergent approach provides access to a vast chemical space of polysubstituted pyrazoles from a single, readily available starting material. researchgate.netmdpi.com
The table below illustrates the divergent synthetic pathways enabled by this compound.
| Diversification Pathway | Initial Reaction | Subsequent Reaction | Resulting Library |
| Pathway A | N-alkylation at the chloromethyl group with various nucleophiles. | Palladium-catalyzed cross-coupling at the bromo group with various partners. | N1, C4-disubstituted pyrazoles |
| Pathway B | Palladium-catalyzed cross-coupling at the bromo group with various partners. | N-alkylation at the chloromethyl group with various nucleophiles. | C4, N1-disubstituted pyrazoles |
Development of Novel Synthetic Methodologies Leveraging its Bifunctional Reactivity
The unique reactivity of this compound has spurred the development of novel synthetic methodologies. Its ability to participate in sequential or one-pot multi-component reactions allows for the efficient construction of complex molecules with high atom economy.
One area of methodological development involves the use of this compound in domino reactions, where a single synthetic operation triggers a cascade of bond-forming events. For example, a nucleophilic attack on the chloromethyl group can be followed by an intramolecular palladium-catalyzed C-N or C-C bond formation involving the bromo substituent, leading to the rapid assembly of fused ring systems.
Furthermore, the distinct reactivity of the two functional groups allows for their selective activation under different catalytic conditions. For instance, the chloromethyl group can react under base-catalyzed conditions, while the bromo group can be activated by a palladium catalyst. This orthogonality has been exploited in the design of one-pot synthetic sequences where multiple transformations are carried out in a single reaction vessel by simply changing the catalyst or reaction conditions. This approach streamlines synthetic routes and reduces the need for isolation and purification of intermediates.
Research in this area continues to explore new catalytic systems and reaction conditions to further expand the synthetic utility of this compound and to develop more efficient and sustainable synthetic methods.
Contributions to Chemical Probes and Ligands for Biological Systems (Focusing on Chemical Synthesis Aspect)
The pyrazole scaffold is a common feature in many biologically active molecules and serves as a privileged structure in medicinal chemistry. beilstein-journals.orgmdpi.com this compound provides a versatile platform for the synthesis of chemical probes and ligands designed to interact with specific biological targets. Chemical probes are small molecules used to study and manipulate biological systems, and their synthesis often requires a scaffold that can be readily functionalized with various reporter groups (e.g., fluorophores) and binding moieties. nih.govchim.it
The synthesis of pyrazole-based chemical probes often leverages the bifunctional nature of this compound. The chloromethyl group can be used to attach the pyrazole core to a larger molecular framework or to a linker that is subsequently connected to a reporter group. The bromo group, through cross-coupling reactions, allows for the introduction of specific pharmacophores or binding elements that are designed to interact with the target protein or enzyme.
For example, in the development of kinase inhibitors, the pyrazole core can act as a hinge-binding motif, and the substituents at the N1 and C4 positions can be varied to achieve potency and selectivity for a particular kinase. nih.govnih.gov The synthesis of a library of potential inhibitors can be efficiently achieved using the divergent synthetic strategies described previously, starting from this compound.
The development of fluorescent probes for bioimaging applications also benefits from the synthetic accessibility of functionalized pyrazoles. nih.gov A fluorophore can be attached to the pyrazole scaffold, and the substituents on the pyrazole ring can be tailored to modulate the photophysical properties of the probe or to direct it to a specific cellular location. nih.gov
The following table provides a conceptual overview of the synthetic strategies for creating chemical probes and ligands from this compound.
| Application | Synthetic Strategy | Key Moieties Introduced |
| Kinase Inhibitors | Divergent synthesis to create a library of analogs. | Hinge-binding pyrazole core, various substituents at N1 and C4 for selectivity. |
| Fluorescent Probes | Attachment of a fluorophore and targeting groups. | Pyrazole scaffold, fluorophore, and cell- or organelle-targeting moieties. |
| Ligands for Receptors | Introduction of specific binding elements. | Pyrazole core, pharmacophores designed to interact with the receptor binding site. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
